molecular formula C15H16F3N5O B2533166 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1798490-04-6

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No. B2533166
CAS RN: 1798490-04-6
M. Wt: 339.322
InChI Key: CILAEKZUUNGCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. This compound is commonly referred to as TFP or TFPB, and its synthesis method involves a copper-catalyzed azide-alkyne cycloaddition reaction. In

Scientific Research Applications

Enzyme Inhibition

The chemical structure similar to 4-(1H-1,2,3-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide has been explored for its potential as enzyme inhibitors. For instance, compounds with a related structure, 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide, have shown to be effective inhibitors of soluble epoxide hydrolase, which is crucial for maintaining cardiovascular health and regulating blood pressure (R. Thalji et al., 2013).

Antimicrobial Activity

Compounds featuring the triazole ring, like this compound, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which bear resemblance in structure, showed moderate to good antimicrobial activities against various Gram-positive and Gram-negative bacteria as well as fungal strains (Rahul P. Jadhav et al., 2017).

Neuroinflammatory Imaging

A study focused on developing a PET radiotracer specific for CSF1R, a microglia-specific marker, which involves similar chemical frameworks to this compound. This advancement allows noninvasive imaging of reactive microglia and their role in neuroinflammation, contributing to our understanding of various neuropsychiatric disorders (A. Horti et al., 2019).

Antineoplastic Agent Metabolism

The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor with structural similarities, was extensively studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways, including N-demethylation and hydroxylation, of such compounds is crucial for their safe and effective use in cancer treatment (Aishen Gong et al., 2010).

properties

IUPAC Name

4-(triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c16-15(17,18)12-3-1-2-4-13(12)20-14(24)22-8-5-11(6-9-22)23-10-7-19-21-23/h1-4,7,10-11H,5-6,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILAEKZUUNGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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